![molecular formula C9H12F3NO3 B2413035 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid CAS No. 2248349-18-8](/img/structure/B2413035.png)

6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

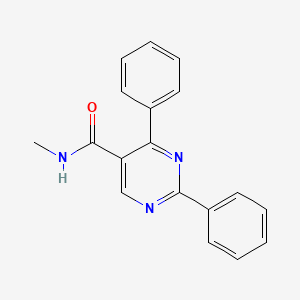

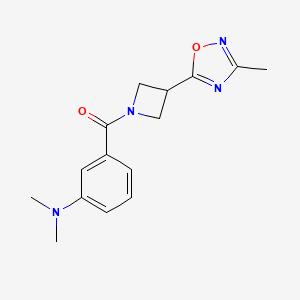

“6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2248349-18-8 . Its IUPAC name is (1S,5R)-6-oxabicyclo [3.2.1]oct-3-en-1-amine 2,2,2-trifluoroacetate . The compound has a molecular weight of 239.19 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo [3.2.1]octan-3-ones has been developed . This involves the opening of the lactone ring of 6 with amines to give amides, which are then reduced with lithium aluminium hydride to amino alcohols .Molecular Structure Analysis

The InChI code for the compound is 1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Marine Natural Products

- The compound has been utilized in the synthesis of marine natural products, particularly in the formation of tricyclic epoxy alcohols and oxetanes, which are significant for biological activities. This involves tuning oxygen and nitrogen protecting groups for achieving desired properties (Proemmel, Wartchow, & Hoffmann, 2002).

Asymmetric Synthesis

- It plays a role in asymmetric synthesis, especially in creating polyacetate derived building blocks with α-oxyanion functionality. This is vital for synthesizing complex natural products and their analogues (Dunkel & Hoffmann, 1999).

Novel Syntheses Approaches

- Researchers have developed novel synthesis methods for various compounds using 8-oxabicyclo[3.2.1]oct-6-en-3-ones. These methods are crucial for creating diverse chemical structures used in further pharmacological and chemical studies (Zinser, Henkel, & Föhlisch, 2004).

Chemical Transformations and Reactions

- The compound is involved in various chemical transformations, such as the Demjanov and Tiffeneau-Demjanov ring enlargements, which are essential for understanding reaction mechanisms and synthesizing new molecules (Fattori, Henry, & Vogel, 1993).

Pharmacological Activities

- Certain derivatives of oxabicyclo compounds, like the 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo [2.2.2]octan-6-amine, have shown notable depressant and antiarrhythmic activities, highlighting their potential in medicinal chemistry (Mariani et al., 1989).

Industrial Applications

- In the industrial realm, derivatives of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine are used in synthesizing antibiotics, such as 3-chloromethyl oxacephem, indicating their significance in pharmaceutical manufacturing (Fu, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJYQQCVNMXBMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2CC1(CO2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)

![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)

![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)

![9-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)